molecular formula C11H20Cl2N2O B583363 [1,4'-Bipiperidine]-1'-carbonyl-d10 Chloride Hydrochloride CAS No. 718613-22-0

[1,4'-Bipiperidine]-1'-carbonyl-d10 Chloride Hydrochloride

Cat. No.: B583363
CAS No.: 718613-22-0
M. Wt: 277.255
InChI Key: VBXXNCHZAMNCBX-DEIQIEEISA-N
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Description

“[1,4’-Bipiperidine]-1’-carbonyl-d10 Chloride Hydrochloride” is a complex organic compound. The “1,4’-Bipiperidine” part suggests that it contains a bipiperidine moiety, which is a structure consisting of two piperidine rings . Piperidine is a common organic compound that consists of a six-membered ring with one nitrogen atom . The “1’-carbonyl-d10” part suggests the presence of a carbonyl group (C=O) with deuterium (D) atoms, which are isotopes of hydrogen with one neutron . The “Chloride Hydrochloride” part suggests the presence of chloride ions, which could be part of the compound or could indicate that it’s a hydrochloride salt .


Synthesis Analysis

The synthesis of such a compound would likely involve several steps, including the formation of the bipiperidine rings, the introduction of the carbonyl group, and the incorporation of deuterium atoms. Unfortunately, without specific information on this compound, it’s difficult to provide a detailed synthesis analysis .


Molecular Structure Analysis

The molecular structure of this compound would be based on the structures of its components. Bipiperidine would provide a bicyclic structure, the carbonyl group would introduce a polar, reactive site, and the deuterium atoms would likely be located on the carbonyl group .


Chemical Reactions Analysis

The reactivity of this compound would depend on its exact structure. The carbonyl group is often a site of reactivity in organic compounds, and the nitrogen atoms in the piperidine rings could also potentially participate in reactions .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. Factors that could influence its properties include the presence of the polar carbonyl group, the size and shape of the bipiperidine moiety, and the presence of deuterium atoms .

Scientific Research Applications

Tyrosinase Inhibition and Drug Design

  • Application: [1,4'-Bipiperidine]-1'-carbonyl-d10 chloride hydrochloride has been explored in the context of tyrosinase inhibition. This is significant for its potential in drug design, particularly for conditions related to enzyme activity.
  • Research Insight: A study synthesized a series of N-substituted biperidines, including this compound, demonstrating potent tyrosinase inhibition, particularly with 4′-methylbenzyl substitution. This positions the compound as a lead in future drug design endeavors (Khan et al., 2005).

Analytical Methodologies in Pre-Clinical Studies

  • Application: The compound is used in analytical methodologies, particularly in liquid chromatography-tandem mass spectrometric methods.
  • Research Insight: A study developed a rapid, sensitive, and specific method for the quantitative determination of a similar bipiperidine compound in plasma. This method supports pre-clinical studies, highlighting the relevance of this compound in analytical chemistry (Yang et al., 2004).

Chemical Synthesis and Molecular Structures

  • Application: The compound finds its application in the synthesis of complex chemical structures and in the study of molecular interactions.
  • Research Insight: Research involving the synthesis of substituted bipiperidine amide compounds, such as those related to this compound, has been conducted. These compounds, including bipiperidine analogs, have shown potential as CC chemokine receptor 3 (CCR3) antagonists (Ting et al., 2005).

Luminescent Properties in Coordination Polymers

  • Application: The compound plays a role in the development of luminescent materials, particularly in coordination polymers.
  • Research Insight: Studies have investigated the luminescent properties of d10 metal coordination polymers, where derivatives of bipiperidine compounds, similar to this compound, are utilized. These polymers exhibit interesting luminescent behaviors, useful in materials science (Feng et al., 2014).

Conformational Analysis in Structural Chemistry

  • Application: This compound contributes to the study of molecular conformations and structural chemistry.
  • Research Insight: Research on 4-hydroxy-1-methylpiperidine betaine derivatives, closely related to this compound, has provided insights into their conformations using NMR spectroscopy. These studies are crucial for understanding molecular structures and interactions (Dega-Szafran et al., 2006).

Mechanism of Action

Safety and Hazards

The safety and hazards associated with this compound would depend on its exact structure and properties. As with any chemical, appropriate safety precautions should be taken when handling it .

Future Directions

The future research directions for this compound would depend on its properties and potential applications. It could be of interest in fields such as medicinal chemistry, materials science, or chemical biology .

Properties

IUPAC Name

4-(2,2,3,3,4,4,5,5,6,6-decadeuteriopiperidin-1-yl)piperidine-1-carbonyl chloride;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H19ClN2O.ClH/c12-11(15)14-8-4-10(5-9-14)13-6-2-1-3-7-13;/h10H,1-9H2;1H/i1D2,2D2,3D2,6D2,7D2;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VBXXNCHZAMNCBX-DEIQIEEISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C2CCN(CC2)C(=O)Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1(C(C(N(C(C1([2H])[2H])([2H])[2H])C2CCN(CC2)C(=O)Cl)([2H])[2H])([2H])[2H])[2H].Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H20Cl2N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

718613-22-0
Record name [1,4′-Bipiperidine-2,2,3,3,4,4,5,5,6,6-d10]-1′-carbonyl chloride, monohydrochloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=718613-22-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

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